molecular formula C7H9NO2 B14863812 3-Ethyl-5-ethynyloxazolidin-2-one

3-Ethyl-5-ethynyloxazolidin-2-one

Cat. No.: B14863812
M. Wt: 139.15 g/mol
InChI Key: FYVWJWVUIPUSDW-UHFFFAOYSA-N
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Description

3-Ethyl-5-ethynyloxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents. The unique structure of this compound, which includes an ethyl group at the 3-position and an ethynyl group at the 5-position, makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-ethynyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-alkylcarbamates. For instance, the reaction of N-ethyl-N-(2-hydroxyethyl)carbamate with a base such as sodium hydride (NaH) can lead to the formation of the oxazolidinone ring . Another method involves the use of glycidylcarbamates under triazabicyclodecene catalysis, which facilitates the formation of the oxazolidinone ring .

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, often employs scalable and efficient synthetic routes. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-ethynyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amino alcohols.

    Substitution: The ethyl and ethynyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for introducing halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the oxazolidinone ring can produce amino alcohols.

Scientific Research Applications

3-Ethyl-5-ethynyloxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-ethynyloxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis . This inhibition is bacteriostatic for most bacteria but can be bactericidal for certain strains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-ethynyloxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones. Its ethynyl group, in particular, offers opportunities for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-ethyl-5-ethynyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H9NO2/c1-3-6-5-8(4-2)7(9)10-6/h1,6H,4-5H2,2H3

InChI Key

FYVWJWVUIPUSDW-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(OC1=O)C#C

Origin of Product

United States

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